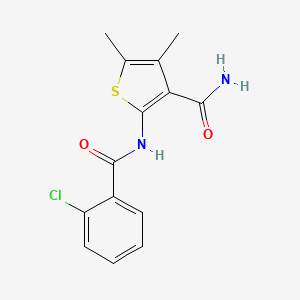

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

Research has shown that certain amides derived from related thiophene carboxamides have been synthesized and studied for their structural and conformational properties. For instance, 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]-3,7-diazabicyclo[3.3.1]nonane-9-carboxamides were examined using spectroscopy and molecular modeling techniques, highlighting the importance of these compounds in understanding molecular interactions and structures (Fernández et al., 1995).

Synthesis and Chemical Reactions

The reactivity of thiophene-derived carboxamides has been a subject of study. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated to synthesize thieno[2,3-d]pyrimidines, a process that highlights the synthetic versatility of these compounds (Davoodnia et al., 2009).

Antitumor Activity

Certain derivatives of thiophene carboxamides have been explored for their potential antitumor properties. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, demonstrating the potential biomedical applications of these compounds (Madhavi & Sreeramya, 2017).

Synthesis and Biological Evaluation

The synthesis and characterization of thiophene-derived amido bis-nitrogen mustard and its antimicrobial and anticancer activities highlight the use of these compounds in developing potential therapeutic agents. The synthesized compound showed efficacy against various cancer cell lines, indicating the importance of these compounds in medicinal chemistry (Tang et al., 2012).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of thiophene carboxamide derivatives. For example, the synthesis and antibacterial evaluation of thieno-[2,3-d]pyrimidine derivatives showed comparable activities to standard drugs, indicating their potential as antibacterial agents (Bakavoli et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide, also known as Compound 22ac, are the Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) . These kinases play pivotal roles in cancer pathogenesis .

Mode of Action

Compound 22ac is a novel small molecule inhibitor that simultaneously targets both ERK1 and ERK5 in cancer cells . It forms strong interactions with key residues in the ATP-binding pocket of both ERK1 and ERK5, effectively inhibiting their catalytic activity . The simulations reveal subtle differences in the binding modes of Compound 22ac within the two kinases, shedding light on the dual inhibitory mechanism .

Biochemical Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly ERK1/2, are affected by Compound 22ac . ERK5 (also known as MAPK7) has emerged as an attractive target due to its compensatory role in cancer progression upon termination of ERK1 signaling . The dual inhibition of ERK1 and ERK5 by Compound 22ac offers a novel approach to disrupting the MAPK signaling cascade, thereby hindering cancer progression .

Result of Action

The molecular and cellular effects of Compound 22ac’s action include the inhibition of the catalytic activity of ERK1 and ERK5 . This inhibition disrupts the MAPK signaling cascade, which plays a crucial role in cancer progression . Therefore, Compound 22ac could potentially be a promising therapeutic agent for cancer treatment .

Eigenschaften

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIJJIOIZNNOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)

![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2850962.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)

![8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850968.png)